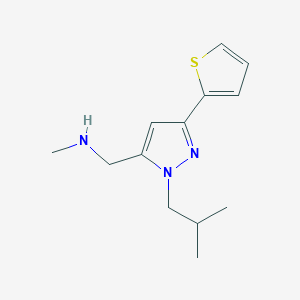
1-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a complex organic compound that features a pyrazole ring substituted with an isobutyl group and a thiophene ring
Vorbereitungsmethoden
The synthesis of 1-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative of thiophene with a halogenated pyrazole intermediate.
N-Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
1-(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium for coupling reactions, and bases like sodium hydroxide for deprotonation steps. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in the body.
Materials Science: Its unique structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition, as well as in cell-based assays to investigate its effects on cellular pathways.
Wirkmechanismus
The mechanism of action of 1-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction cascades, metabolic pathways, or gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine include:
1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-ylmethanamine: This compound differs in the position of the substituent on the pyrazole ring, which can affect its reactivity and binding properties.
1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid:
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Biologische Aktivität
1-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a pyrazole ring, an isobutyl group, and a thiophene moiety. These characteristics suggest potential biological activities that could be harnessed for therapeutic applications.
- Molecular Formula : C12H16N2S
- Molecular Weight : 236.34 g/mol
The compound's structure allows for diverse interactions with biological targets, making it a candidate for various pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The binding of the compound to these targets can inhibit their activity, thereby influencing critical metabolic pathways within cells. This mechanism is common among pyrazole derivatives, which are known for their anti-inflammatory and analgesic properties .
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on various enzymes. For instance, studies have shown that similar pyrazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases.
Antiviral Activity
There is emerging evidence that compounds related to this structure may possess antiviral properties. For example, derivatives with similar pyrazole frameworks have demonstrated activity against HIV-1, with some compounds showing low EC50 values (effective concentration for 50% inhibition) in vitro . Although specific data for the compound is limited, its structural analogs provide a basis for hypothesizing similar activities.
Case Study 1: Anti-inflammatory Effects
A study investigating the anti-inflammatory properties of pyrazole derivatives found that compounds with similar structures significantly reduced inflammation in animal models. The mechanism was linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX and lipoxygenase (LOX) .
Case Study 2: Antiviral Potential
Another study focused on a series of pyrazole compounds evaluated for their antiviral efficacy against HIV-1. The findings indicated that certain structural modifications enhanced antiviral activity, suggesting that this compound could be optimized for similar effects .
Data Tables
Eigenschaften
Molekularformel |
C13H19N3S |
|---|---|
Molekulargewicht |
249.38 g/mol |
IUPAC-Name |
N-methyl-1-[2-(2-methylpropyl)-5-thiophen-2-ylpyrazol-3-yl]methanamine |
InChI |
InChI=1S/C13H19N3S/c1-10(2)9-16-11(8-14-3)7-12(15-16)13-5-4-6-17-13/h4-7,10,14H,8-9H2,1-3H3 |
InChI-Schlüssel |
AEBBXWOIXWWCJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C(=CC(=N1)C2=CC=CS2)CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















